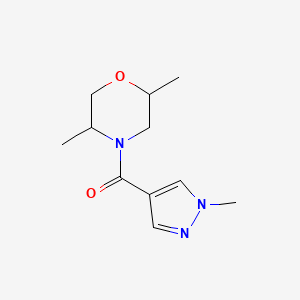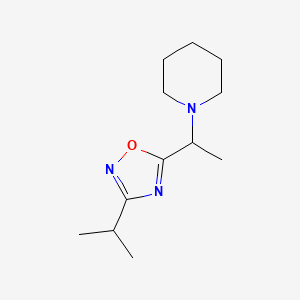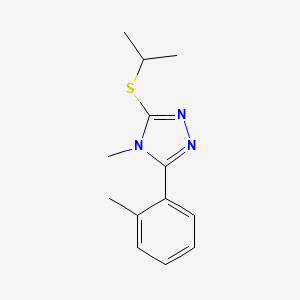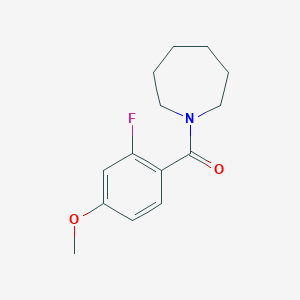
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide, also known as FMMPB, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide is not fully understood, but it is thought to act through multiple pathways. In cancer research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide induces apoptosis by activating caspase-3 and inhibiting the Akt/mTOR pathway. In inflammation research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In neurological disorder research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has been shown to have neuroprotective properties by inhibiting oxidative stress and reducing inflammation.
Biochemical and Physiological Effects:
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has been shown to have various biochemical and physiological effects. In cancer research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis. In inflammation research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has neuroprotective properties and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has advantages and limitations for lab experiments. The advantages include its potential use in treating various diseases, its ability to inhibit the growth of cancer cells, and its neuroprotective properties. The limitations include its unknown long-term effects, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many future directions for 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide research. In cancer research, future studies could focus on the development of 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide as a potential cancer treatment. In inflammation research, future studies could focus on the use of 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide to treat chronic inflammatory diseases. In neurological disorder research, future studies could focus on the use of 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, future studies could focus on the optimization of the synthesis method of 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide to improve its yield and purity.
Synthesemethoden
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-N-phenylamine. The final step involves the introduction of a fluorine atom to the compound through a nucleophilic substitution reaction.
Wissenschaftliche Forschungsanwendungen
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide has been shown to have neuroprotective properties and can improve cognitive function.
Eigenschaften
IUPAC Name |
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-17(11-6-4-3-5-7-11)15(18)13-9-8-12(19-2)10-14(13)16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZMGNJJGQRQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)
![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)

![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)
![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)

![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)

![Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7510717.png)